molecular formula C13H14N2O3S2 B4389597 N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide

N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide

Cat. No. B4389597
M. Wt: 310.4 g/mol
InChI Key: QZROOJFCKULZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide, also known as NSC-631570, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of sulfonamide derivatives and has shown promising results in inhibiting the growth of various cancer cells.

Mechanism of Action

N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and survival, including topoisomerase II, protein kinase C, and carbonic anhydrase IX. N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has also been found to disrupt the microtubule network in cancer cells, which is essential for cell division and proliferation.
Biochemical and Physiological Effects:
N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can induce oxidative stress and promote apoptosis. N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has been shown to have a synergistic effect with other anti-cancer agents, such as paclitaxel and doxorubicin, which can enhance its anti-cancer activity.

Advantages and Limitations for Lab Experiments

N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has several advantages for lab experiments, including its low toxicity in normal cells, its ability to induce apoptosis in cancer cells, and its synergistic effect with other anti-cancer agents. However, the yield of the synthesis process is relatively low, which can limit its availability for research purposes. Furthermore, N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several future directions for N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide research. One potential direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize the synthesis process to increase the yield and availability of the compound. Furthermore, in vivo studies are needed to evaluate the efficacy and safety of N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide as a potential anti-cancer agent. Finally, the potential of N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide as a therapeutic agent for other diseases, such as inflammatory disorders, should be explored.

Scientific Research Applications

N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells. N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. Furthermore, N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

properties

IUPAC Name

N-methyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-14-13(16)10-5-7-11(8-6-10)15(2)20(17,18)12-4-3-9-19-12/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZROOJFCKULZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-methyl-4-[methyl(2-thienylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.